molecular formula C29H38N2O3 B11185941 1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11185941
M. Wt: 462.6 g/mol
InChI Key: DJAZFIUUQBLXNA-UHFFFAOYSA-N
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Description

1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a furan ring, a cyclopropane ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and potential biological activity.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Research: Investigation of its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane and cyclohexane rings provide structural rigidity. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N-[(FURAN-2-YL)METHYL]2,2-DIMETHYL-3-(2-METHYLPROP-1-EN-1-YL)CYCLOPROPANEAMIDO}-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a furan ring, a cyclopropane ring, and a cyclohexane ring, which provides a distinct three-dimensional structure and potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

1-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H38N2O3/c1-20(2)18-23-25(28(23,4)5)26(32)31(19-22-13-11-17-34-22)29(15-9-6-10-16-29)27(33)30-24-14-8-7-12-21(24)3/h7-8,11-14,17-18,23,25H,6,9-10,15-16,19H2,1-5H3,(H,30,33)

InChI Key

DJAZFIUUQBLXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4C(C4(C)C)C=C(C)C

Origin of Product

United States

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